molecular formula C13H19BrO B12090770 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene

4-Bromo-2-(tert-butyl)-1-isopropoxybenzene

Cat. No.: B12090770
M. Wt: 271.19 g/mol
InChI Key: AUQSCPSGMYWUQL-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-1-isopropoxybenzene is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and an isopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene typically involves the bromination of 2-(tert-butyl)-1-isopropoxybenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)-1-isopropoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a phenoxide ion can yield 4-phenoxy-2-(tert-butyl)-1-isopropoxybenzene.

Scientific Research Applications

4-Bromo-2-(tert-butyl)-1-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group can influence the reactivity and binding affinity of the compound. The isopropoxy group can also play a role in modulating the compound’s solubility and stability. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(tert-butyl)-1-isopropoxybenzene is unique due to the presence of both the isopropoxy and tert-butyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

4-Bromo-2-(tert-butyl)-1-isopropoxybenzene is an aromatic organic compound notable for its unique structural features, including a bromine atom, a tert-butyl group, and an isopropoxy group attached to a benzene ring. Its molecular formula is C13H17BrO, with a molecular weight of approximately 273.19 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry, due to its potential biological activities.

The presence of the bromine atom and bulky tert-butyl and isopropoxy groups contributes to the compound's reactivity profile. Interaction studies indicate that this compound can react with both nucleophiles and electrophiles, making it a versatile candidate for further chemical transformations .

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it may inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .
  • Enzyme Interaction : Similar compounds have shown interactions with biological macromolecules such as enzymes and receptors. It is hypothesized that this compound may exhibit similar behaviors, potentially acting as an enzyme inhibitor or modulator of receptor activity .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various brominated compounds included this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting that the bromine substitution plays a crucial role in enhancing antimicrobial properties.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Case Study 2: Anticancer Activity

In vitro testing on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%)
0100
1085
5060
10030

The proposed mechanism of action for the biological activities observed includes:

  • Cell Membrane Disruption : For antimicrobial effects, it is suggested that the compound disrupts bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases or modulating Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, comparisons can be made with structurally similar compounds:

Compound Name Key Features Biological Activity
1-Bromo-4-tert-butylbenzeneLacks isopropoxy groupModerate antibacterial activity
4-tert-Butyl-2-isopropoxyphenolContains hydroxyl groupStronger anti-inflammatory properties
2-Bromo-4-(tert-butyl)-1-methoxybenzeneSimilar structure but with methoxy groupReduced anticancer activity

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

4-bromo-2-tert-butyl-1-propan-2-yloxybenzene

InChI

InChI=1S/C13H19BrO/c1-9(2)15-12-7-6-10(14)8-11(12)13(3,4)5/h6-9H,1-5H3

InChI Key

AUQSCPSGMYWUQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C(C)(C)C

Origin of Product

United States

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